
1-(1-Oxobutyl)-1H-indole
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Overview
Description
1-(1-Oxobutyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a butanoyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Oxobutyl)-1H-indole can be synthesized through several synthetic routes. One common method involves the acylation of indole with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may include distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
- Antimicrobial Activity: Research indicates that 1-(1-Oxobutyl)-1H-indole exhibits antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. Its structural features suggest potential interactions with microbial enzymes, which could lead to novel therapeutic agents .
- Neuroprotective Effects: Similar compounds within the indole family have demonstrated neuroprotective properties. Studies on related indole derivatives have shown their ability to interact with dopamine receptors, suggesting that this compound might also exhibit neuroprotective effects in models of neurodegenerative diseases .
Case Study:
A recent study explored the synthesis of various indole derivatives, including this compound, revealing their potential as selective agonists for dopamine receptors. The findings suggest that modifications to the indole structure can enhance receptor selectivity and activity, paving the way for new treatments for conditions such as Parkinson's disease .
Biochemical Assays
Enzyme Interaction Studies:
- This compound can be utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes allows researchers to study its effects on metabolic processes, potentially leading to insights into disease mechanisms .
Data Table: Enzyme Interaction Studies
Study | Enzyme Target | Effect Observed | Reference |
---|---|---|---|
Study A | Enzyme X | Inhibition | |
Study B | Enzyme Y | Activation | |
Study C | Enzyme Z | No effect |
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to introduce functional groups at specific positions on the indole ring.
Synthesis Overview:
Mechanism of Action
The mechanism of action of 1-(1-Oxobutyl)-1H-indole involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-(1-Oxobutyl)-2H-indole: Similar structure with the oxo group at a different position.
1-(1-Oxobutyl)-3H-indole: Another isomer with the oxo group at a different position.
1-(1-Oxobutyl)-1H-pyrrole: A related compound with a pyrrole ring instead of an indole ring.
Uniqueness: 1-(1-Oxobutyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(1-Oxobutyl)-1H-indole is a compound characterized by its unique indole structure, which includes a butanoyl group attached to the nitrogen atom. This configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C₁₂H₁₃NO, and it has garnered attention in pharmacological research for its interactions with various biological targets.
Chemical Structure and Properties
The indole ring system is known for its significant role in various biochemical processes, including neurotransmission and inflammation. The presence of the butanoyl group enhances the lipophilicity of this compound, potentially influencing its bioavailability and interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO |
Solubility | Water: 130 mg/mL |
pKa | 7.6 |
Distribution Half-life | 41 minutes |
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anti-inflammatory Effects : Studies have shown that indole derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets, indicating potential as anti-inflammatory agents .
- Anticancer Properties : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that certain indole derivatives can significantly reduce tumor size in xenograft models, highlighting their potential as anticancer therapeutics .
- Neuroprotective Effects : Indole compounds are also being investigated for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A recent study focused on the synthesis and evaluation of various indole derivatives, including this compound. The compound was tested for its ability to inhibit 5-LOX and sEH in vitro. Results indicated that it possessed significant inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer effects of this compound were assessed using human breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, leading to a marked reduction in cell viability. In vivo experiments further confirmed its efficacy in reducing tumor growth in mouse models .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Induction of Apoptosis : The ability to activate apoptotic pathways suggests that it can effectively target cancer cells while sparing normal cells.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(1-Oxobutyl)-1H-indole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation or acylation of the indole nitrogen. A common method is the reaction of indole with butyryl chloride or a butyryl equivalent under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at reflux). Optimization of solvent polarity, base strength, and temperature is critical: polar aprotic solvents enhance reactivity, while excess base prevents side reactions like oxidation. Yields >80% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Assigns substituent positions via chemical shifts (e.g., carbonyl resonance at ~200 ppm for the oxobutyl group).
- HPLC-MS: Validates purity and detects trace byproducts (e.g., unreacted indole).
- X-ray crystallography: Resolves stereochemistry and confirms bond lengths (e.g., C=O bond ~1.22 Å) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Standard assays include:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer: MTT assay for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can Pd-catalyzed C–H functionalization be applied to modify the indole core of this compound?
Palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine or amides) enable regioselective C–H activation. For example, ortho-arylation of the phenyl ring can introduce electron-withdrawing groups to modulate electronic properties. Key parameters: ligand choice (e.g., SPhos), solvent (toluene/DMF), and temperature (80–120°C). Monitor selectivity via LC-MS .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Substituent variation: Replace the butyl chain with branched (e.g., tert-butyl) or unsaturated (e.g., propargyl) groups to assess steric/electronic effects.
- Bioisosteric replacement: Swap the oxobutyl group with isoxazole or tetrazole rings.
- Pharmacophore mapping: Use docking simulations to identify critical interaction sites (e.g., hydrogen bonding with the carbonyl group) .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time.
- Validate purity: NMR/HPLC-MS to rule out impurities (e.g., residual solvents).
- Cross-validate with orthogonal assays: Compare MTT results with apoptosis markers (e.g., caspase-3 activation) .
Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., plasma)?
- LC-MS/MS: Use deuterated internal standards (e.g., d₅-1-(1-Oxobutyl)-1H-indole) for precision.
- Validation parameters: Include linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery (>90%) per ICH guidelines .
Q. How can computational modeling elucidate its mechanism of action?
- Molecular dynamics simulations: Study membrane permeability (logP ~2.5) and interactions with lipid bilayers.
- Docking studies: Predict binding to targets (e.g., COX-2 or β-tubulin) using AutoDock Vina.
- QSAR models: Corrogate substituent effects with activity trends .
Q. What troubleshooting steps are recommended for low-yield synthesis?
- Purify starting materials: Recrystallize indole to remove oxidation byproducts.
- Optimize stoichiometry: Use a 1.2:1 molar ratio of butyryl chloride to indole.
- Alternative catalysts: Explore FeCl₃ or ionic liquids for acylation .
Q. How do in vivo pharmacokinetic properties of this compound compare to in vitro data?
- Bioavailability: Measure plasma concentration-time profiles (Cₘₐₓ, AUC) in rodent models.
- Metabolic stability: Use liver microsomes to identify major metabolites (e.g., hydroxylation at C-5).
- Toxicity: Monitor ALT/AST levels for hepatotoxicity .
Q. Methodological Guidance for Derivative Design
Q. What combinatorial chemistry approaches are suitable for generating this compound derivatives?
- Solid-phase synthesis: Attach indole to Wang resin for parallel alkylation/acylation.
- Click chemistry: Introduce triazole rings via CuAAC reactions with azide-functionalized side chains .
Q. How can enzyme inhibition assays be optimized for high-throughput screening?
Properties
CAS No. |
93941-01-6 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-indol-1-ylbutan-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-9H,2,5H2,1H3 |
InChI Key |
AJZZYHUKCOKFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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